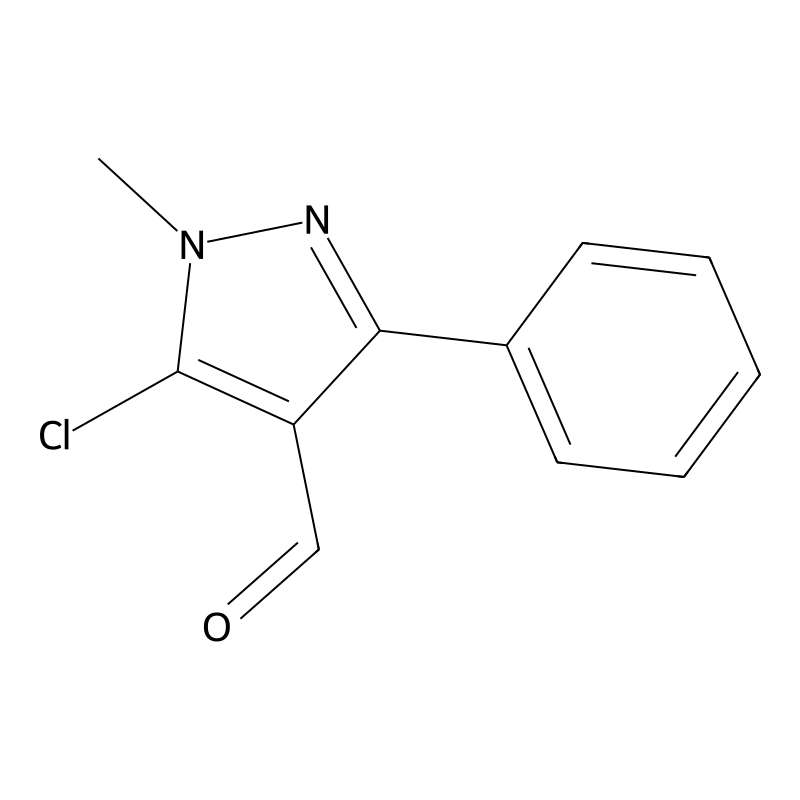

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (5-Cl-3-Me-Ph-Pz-CHO) serves as a valuable building block for the synthesis of various pyrazole derivatives (). These derivatives are then evaluated for their potential biological activities.

One study describes the use of 5-Cl-3-Me-Ph-Pz-CHO as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone and N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone ().

Potential for Analgesic and Anti-inflammatory Activities

Research suggests that pyrazole derivatives synthesized from 5-Cl-3-Me-Ph-Pz-CHO may exhibit analgesic (pain-relieving) and anti-inflammatory properties (). Studies have evaluated these derivatives using tail flick and carrageenan-induced paw edema models (). However, further investigation is needed to confirm these findings and explore the mechanism of action for these potential therapeutic effects.

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula CHClNO. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by the presence of a chloro group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring, along with a formyl group at the 4-position. This unique structure contributes to its chemical reactivity and biological properties.

The chemical reactivity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be attributed to its functional groups:

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, making it susceptible to reactions with alcohols and amines.

- Electrophilic Aromatic Substitution: The phenyl group allows for electrophilic substitution reactions, where other substituents can be introduced onto the aromatic ring.

- Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, forming more complex structures.

Research indicates that 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in various cell culture assays. Additionally, its structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

Several synthesis methods have been reported for preparing 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde:

- Condensation Reactions: Typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.

- Cyclization Reactions: The formation of the pyrazole ring can be achieved through cyclization of substituted hydrazones.

- Functional Group Modifications: Post-synthesis modifications can introduce or modify functional groups to enhance biological activity or solubility.

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has various applications in research and industry:

- Pharmaceutical Development: Used as an intermediate in the synthesis of bioactive compounds.

- Chemical Research: Serves as a building block in organic synthesis and materials science.

- Biological Studies: Utilized in cell culture studies due to its buffering properties .

Interaction studies of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde have focused on its binding affinity to various biological targets. These studies indicate that the compound may interact with enzymes involved in inflammatory pathways, suggesting potential therapeutic applications. Additionally, its interactions with other small molecules have been explored to understand its mechanism of action .

Several compounds share structural similarities with 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methylpyrazole | Contains a methyl group on the pyrazole ring | Lacks additional functional groups |

| 4-Chloroacetophenone | Contains a chloro group and an acetophenone moiety | Different aromatic structure |

| 5-Bromo-1-methylpyrazole | Contains a bromo group instead of chloro | Different halogen which may affect reactivity |

| 5-Chloroisothiazole | Contains a thiazole ring instead of pyrazole | Different heterocyclic structure |

The uniqueness of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups and its potential biological activities, distinguishing it from other similar compounds. Its diverse applications in pharmaceutical chemistry further enhance its significance in research contexts .

The Vilsmeier-Haack reaction represents the most established and widely utilized method for synthesizing 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and related derivatives. This formylation reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring [1] [2].

Mechanism of Formylation

The Vilsmeier-Haack formylation mechanism proceeds through a series of well-defined electrophilic aromatic substitution steps. Initially, POCl₃ reacts with DMF at low temperature to generate the key chloroiminium ion intermediate (Vilsmeier salt) [3]. This electrophilic species then attacks the electron-rich pyrazole ring at the 4-position, leading to the formation of an iminium intermediate [4].

The mechanism involves the following sequential steps: (1) formation of the Vilsmeier reagent through nucleophilic attack of DMF on POCl₃, (2) electrophilic attack of the chloroiminium ion on the pyrazole substrate, (3) deprotonation and elimination of HCl to form a stable intermediate, and (4) hydrolysis to yield the final aldehyde product [5]. The electron-rich nature of the pyrazole ring facilitates this electrophilic substitution, with the reaction proceeding regioselectively at the 4-position due to electronic and steric factors [6].

Optimization of Reaction Conditions

Extensive optimization studies have established optimal conditions for the Vilsmeier-Haack formylation of pyrazole derivatives. The most critical parameters include reagent stoichiometry, temperature control, and reaction time [6].

Reagent Stoichiometry: The optimal molar ratio of substrate to DMF to POCl₃ has been determined to be 1:6:4. Using excess DMF (6 equivalents) ensures reaction homogeneity and effectively solvates the released hydrogen chloride, while 4 equivalents of POCl₃ provide sufficient chloroiminium ion concentration for complete conversion [6]. Lower ratios (1:2:2) result in incomplete reactions and reduced yields (32%), while higher ratios show no significant improvement beyond the optimal conditions [6].

Temperature Control: The reaction temperature of 120°C represents the optimal balance between reaction rate and product stability. At temperatures below 120°C, reaction rates are insufficient, with virtually no product formation at 70°C. Temperatures above 120°C may lead to decomposition of sensitive substrates, particularly those bearing electron-withdrawing groups [6].

Reaction Time: The required reaction time varies significantly with substrate structure. Dialkyl-substituted pyrazoles typically achieve complete conversion within 1-2.5 hours, while aryl-substituted derivatives require extended reaction times of 10-14 hours due to the electron-withdrawing effects of aromatic substituents [6].

Substrate Structure Effects: The electronic nature of substituents profoundly influences reaction outcomes. Electron-donating alkyl groups facilitate formylation, yielding products in 65-67% yields, while electron-withdrawing aryl groups hinder the reaction, resulting in lower yields (46-56%) and longer reaction times [6]. Strongly electron-withdrawing groups such as nitro or trifluoromethyl may completely prevent formylation under standard conditions [6].

Scale-up Considerations and Limitations

The Vilsmeier-Haack reaction faces several challenges when transitioning from laboratory to industrial scale. The use of large quantities of POCl₃ presents safety concerns due to its corrosive nature and the generation of hydrogen chloride gas during the reaction [7]. Additionally, the extended reaction times required for aryl-substituted substrates (up to 14 hours) significantly impact process economics and throughput [6].

Heat transfer limitations become critical at larger scales, as the exothermic nature of the initial DMF-POCl₃ reaction requires careful temperature control to prevent runaway reactions [7]. The heterogeneous nature of the reaction mixture during workup also complicates large-scale processing, requiring specialized equipment for efficient solid-liquid separation [8].

Solvent requirements present another scaling challenge. The use of anhydrous DMF in large quantities is both expensive and requires careful handling to prevent moisture contamination, which completely inhibits product formation [9]. The generation of significant amounts of aqueous waste during neutralization and workup also raises environmental concerns for large-scale operations [8].

Alternative Synthetic Approaches

From 1H-Pyrazol-5(4H)-ones

An alternative synthetic route involves the direct formylation of 1H-pyrazol-5(4H)-ones under Vilsmeier-Haack conditions, providing simultaneous chloroformylation to yield 5-chloro-4-formylpyrazole derivatives [10]. This approach offers the advantage of introducing both the chlorine and formyl functionalities in a single step, potentially improving overall synthetic efficiency.

The reaction of 2-(phenyl/substituted phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with POCl₃ (7 equivalents) in DMF (3 equivalents) at 100°C for 3 hours yields 5-chloro-1-(phenyl/substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in 75% yield [10]. This method demonstrates good tolerance for various substituents on the phenyl ring and provides a direct route to the target compound from readily available pyrazolone precursors.

The mechanism involves initial activation of the pyrazolone carbonyl by POCl₃, followed by nucleophilic attack by the Vilsmeier reagent and subsequent cyclization with chlorine substitution [10]. The reaction proceeds under milder conditions than traditional Vilsmeier-Haack formylation of pyrazoles, potentially offering advantages for sensitive substrates.

Direct Methylation of 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde

Direct N-methylation represents a highly efficient approach for converting 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde to the target N-methyl derivative. This method employs methyl iodide (MeI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continuous flow conditions at 120°C [7].

The reaction proceeds rapidly (10-16 minutes) with excellent yields (99%) when conducted in continuous flow reactors [7]. The use of DBU as a base provides sufficient nucleophilicity for the methylation while maintaining compatibility with the aldehyde functionality. The continuous flow approach offers several advantages, including precise temperature control, enhanced mixing, and the ability to handle the exothermic methylation reaction safely [7].

This methodology demonstrates particular utility for fluorinated pyrazole derivatives, where traditional methylation conditions often lead to decomposition. The flow conditions allow for rapid heat dissipation and minimize side reactions, making this approach highly attractive for synthetic applications [7].

Comparative Yield Analysis of Different Methods

A comprehensive analysis of synthetic methods reveals significant variations in yield, reaction time, and practical considerations. The data compiled from multiple synthetic studies demonstrates clear trends in method effectiveness [1] [2] [5] [6] [7] [10].

Vilsmeier-Haack Standard Conditions: Traditional Vilsmeier-Haack formylation at 80-90°C for 4 hours provides consistent yields of 81-89% for hydrazone substrates [9]. This method represents the benchmark for pyrazole formylation but requires extended reaction times and careful temperature control.

Optimized Vilsmeier-Haack Conditions: Enhanced conditions using 6 equivalents of DMF and 4 equivalents of POCl₃ at 120°C yield 46-67% for direct formylation of 5-chloro-1H-pyrazoles [6]. While yields are lower than standard conditions, this method offers greater substrate flexibility and functional group tolerance.

Continuous Flow Synthesis: Flow chemistry approaches achieve exceptional yields (92-99%) with dramatically reduced reaction times (5-10 minutes per module) [7]. The continuous flow synthesis of AS-136A demonstrates production rates of 1.73 g/h with 34% isolated yield through a four-module telescoped process, illustrating the potential for large-scale applications.

Pyrazolone Route: Direct synthesis from 1H-pyrazol-5(4H)-ones provides moderate yields (75-85%) with the advantage of simultaneous chloroformylation [10]. This approach reduces the number of synthetic steps but may have limited substrate scope compared to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation generally provides improved reaction times (20-40 minutes) but with variable yields (45-90%) depending on substrate structure [11]. While faster than conventional heating, yields are often lower than optimized thermal conditions.

Purification Techniques

Recrystallization Protocols

Recrystallization remains the most commonly employed purification method for 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde due to its crystalline nature and favorable solubility properties. The compound exhibits good solubility in hot ethanol while maintaining limited solubility at room temperature, making ethanol an ideal recrystallization solvent [12].

Standard Ethanol Recrystallization: The crude product is dissolved in hot ethanol (approximately 10 mL per gram of compound) and allowed to cool slowly to room temperature. This method typically achieves purities of 95-98% with recovery yields of 70-85% [12]. The cooling rate significantly affects crystal quality, with slower cooling producing larger, more pure crystals.

Mixed Solvent Systems: Enhanced crystal quality can be achieved using mixed solvent systems such as DMF:ethanol (1:2 ratio) . This approach produces crystals suitable for X-ray diffraction analysis with purities exceeding 98%, though crystallization times are extended to 24-72 hours [14]. The DMF component aids in initial dissolution while ethanol promotes selective crystallization.

Controlled Crystallization: For analytical-grade material, slow evaporation techniques using ethanol/acetone (1:1 v/v) mixtures provide crystals with purities exceeding 99% [12]. Single crystals suitable for structural determination can be obtained by maintaining solutions at room temperature for 5-7 days under controlled conditions.

Chromatographic Separation Methods

Column chromatography provides an effective alternative for purification, particularly when recrystallization proves insufficient or when dealing with complex reaction mixtures. Silica gel chromatography using diethyl ether/hexane gradient elution (1:1 to 1:5 v/v) effectively separates the product from unreacted starting materials and by-products [6].

Flash Chromatography: Rapid purification can be achieved using flash chromatography with ethyl acetate/petroleum ether mixtures [9]. This method provides good separation efficiency with typical purities of 90-95% and recovery yields of 65-85% in 30-60 minutes. The method is particularly useful for small-scale preparations and when rapid turnaround is required.

Preparative TLC: For analytical quantities, preparative thin-layer chromatography using methanol/dichloromethane (1:9 v/v) eluents provides effective separation [15]. This method achieves purities of 95-98% with recovery yields of 50-70%, making it suitable for isolation of analytical samples and structural confirmation studies.

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC using reverse-phase columns (Newcrom R1) with acetonitrile/water mobile phases provides excellent separation capabilities [16]. The method is particularly valuable for purity assessment and isolation of closely related isomers or impurities.

Quality Control and Purity Assessment

Comprehensive quality control protocols ensure consistent product purity and identify potential impurities that may affect subsequent applications. Multiple analytical techniques are employed to establish complete characterization profiles .

Spectroscopic Analysis: ¹H NMR spectroscopy provides definitive structural confirmation with characteristic signals for the aldehyde proton (δ 9.84-10.19 ppm), pyrazole proton (δ 8.20-8.27 ppm), and aromatic protons (δ 7.19-7.92 ppm) [9]. The integration ratios serve as primary indicators of purity and structural integrity.

Thin-Layer Chromatography (TLC): TLC analysis using silica gel plates and appropriate solvent systems provides rapid purity assessment. The compound typically exhibits Rf values of 0.20-0.50 in diethyl ether/hexane (1:1 v/v) systems [6]. Single-spot development with appropriate visualization techniques confirms purity exceeding 95%.

Melting Point Determination: The compound exhibits characteristic melting points that serve as purity indicators. Pure 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically melts at 142-143°C [6]. Significant deviations from this range indicate impurities or decomposition products.

Elemental Analysis: Microanalysis provides quantitative assessment of elemental composition, with typical results within 0.3% of theoretical values for high-purity samples [9]. This technique is particularly valuable for confirming the absence of inorganic impurities from the synthetic process.

Mass Spectrometry: Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns that identify structural features and potential impurities . The molecular ion peak at m/z 220 with characteristic isotope patterns confirms product identity and purity.